REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4]([O:14][CH3:15])[C:5]2[N:6]([N:8]=[CH:9][C:10]=2C(O)=O)[CH:7]=1.CS(C)=O.C(O)(C(F)(F)F)=O>CN(C=O)C.FC(F)(F)C([O-])=O.[Pd+2].FC(F)(F)C([O-])=O>[Cl:1][C:2]1[N:3]=[C:4]([O:14][CH3:15])[C:5]2[N:6]([N:8]=[CH:9][CH:10]=2)[CH:7]=1 |f:4.5.6|
|
Name
|
6-chloro-4-methoxypyrazolo[1,5-a]pyrazine-3-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C=2N(C1)N=CC2C(=O)O)OC
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
401 mg
|
Type
|
catalyst
|
Smiles
|
FC(C(=O)[O-])(F)F.[Pd+2].FC(C(=O)[O-])(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
After stirring 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
was partitioned between EtOAc, saturated aqueous NaHCO3 and water
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by silica gel (5-30% EtOAc in hexanes)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C=2N(C1)N=CC2)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |